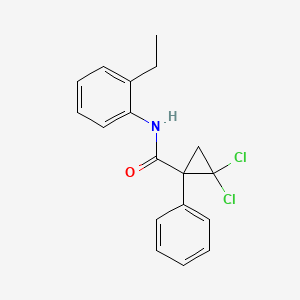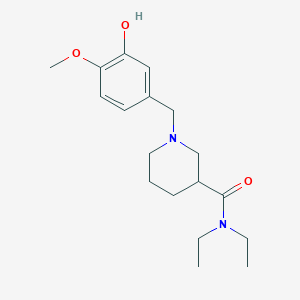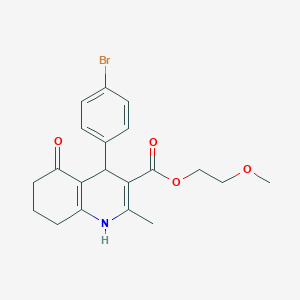
2,2-dichloro-N-(2-ethylphenyl)-1-phenylcyclopropanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-dichloro-N-(2-ethylphenyl)-1-phenylcyclopropanecarboxamide, also known as CPP-109, is a chemical compound that has shown promising results in scientific research for its potential use in treating addiction and other neurological disorders.
Wirkmechanismus
2,2-dichloro-N-(2-ethylphenyl)-1-phenylcyclopropanecarboxamide works by inhibiting the enzyme known as butyrylcholinesterase (BChE). BChE is responsible for breaking down cocaine and alcohol in the body. By inhibiting this enzyme, 2,2-dichloro-N-(2-ethylphenyl)-1-phenylcyclopropanecarboxamide increases the levels of cocaine and alcohol in the brain, leading to a decrease in cravings and withdrawal symptoms associated with addiction.
Biochemical and Physiological Effects:
2,2-dichloro-N-(2-ethylphenyl)-1-phenylcyclopropanecarboxamide has been shown to increase the levels of cocaine and alcohol in the brain, leading to a decrease in cravings and withdrawal symptoms associated with addiction. It has also been shown to have potential neuroprotective effects, as it has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2,2-dichloro-N-(2-ethylphenyl)-1-phenylcyclopropanecarboxamide in lab experiments is its specificity for BChE. This allows for more targeted research on the effects of inhibiting this enzyme. However, one limitation is that 2,2-dichloro-N-(2-ethylphenyl)-1-phenylcyclopropanecarboxamide has a relatively short half-life, meaning that it must be administered frequently in order to maintain its effects.
Zukünftige Richtungen
There are several potential future directions for research on 2,2-dichloro-N-(2-ethylphenyl)-1-phenylcyclopropanecarboxamide. One area of interest is its potential use in treating other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential use in combination with other drugs to treat addiction. Additionally, further research is needed to determine the long-term effects of 2,2-dichloro-N-(2-ethylphenyl)-1-phenylcyclopropanecarboxamide use and to optimize its dosing and administration.
Synthesemethoden
2,2-dichloro-N-(2-ethylphenyl)-1-phenylcyclopropanecarboxamide is synthesized by reacting 2,2-dichlorocyclopropanecarboxylic acid with 2-ethylphenylamine and phenylmagnesium bromide. The resulting mixture is then purified through column chromatography to yield 2,2-dichloro-N-(2-ethylphenyl)-1-phenylcyclopropanecarboxamide as a white crystalline solid.
Wissenschaftliche Forschungsanwendungen
2,2-dichloro-N-(2-ethylphenyl)-1-phenylcyclopropanecarboxamide has been extensively studied for its potential use in treating addiction, specifically cocaine and alcohol addiction. It has been shown to inhibit the enzyme responsible for breaking down cocaine and alcohol in the body, leading to an increase in their levels in the brain. This increase in levels can lead to a decrease in cravings and withdrawal symptoms associated with addiction.
Eigenschaften
IUPAC Name |
2,2-dichloro-N-(2-ethylphenyl)-1-phenylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2NO/c1-2-13-8-6-7-11-15(13)21-16(22)17(12-18(17,19)20)14-9-4-3-5-10-14/h3-11H,2,12H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUSYHVMVJMUGIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2(CC2(Cl)Cl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-{[(4-methoxyphenyl)amino]methylene}-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5083346.png)

![1-[1-(4-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxylic acid](/img/structure/B5083350.png)
![5-[(3,4-dimethylphenoxy)methyl]-N-(2-hydroxy-1,1-dimethylethyl)-3-isoxazolecarboxamide](/img/structure/B5083362.png)
![5-{4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5083369.png)
![N-{[1-(dimethylamino)cyclohexyl]methyl}-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide trifluoroacetate](/img/structure/B5083375.png)
![N-butyl-2,8-dimethyl-1,2,3,4,4a,9b-hexahydro-5H-pyrido[4,3-b]indole-5-carboxamide](/img/structure/B5083380.png)



![1-{5-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-1,4-diazepan-5-one](/img/structure/B5083404.png)


